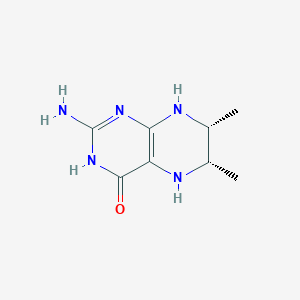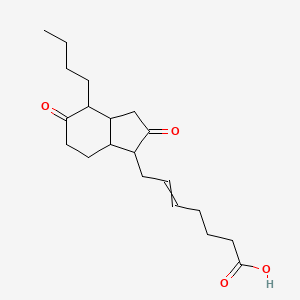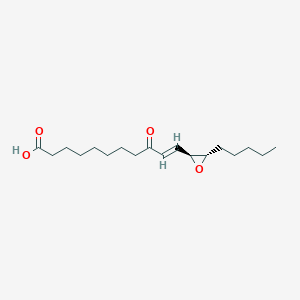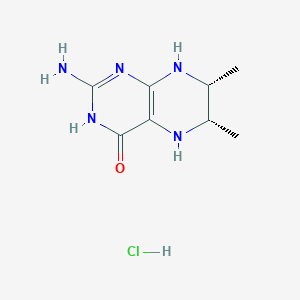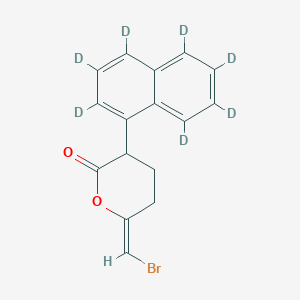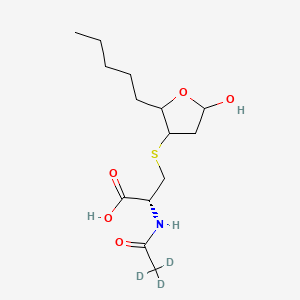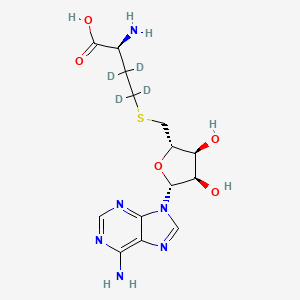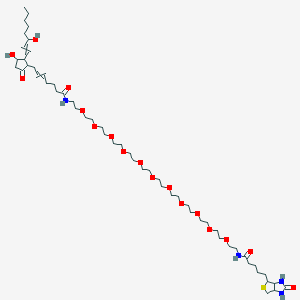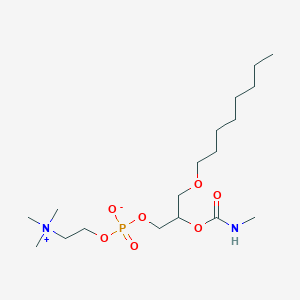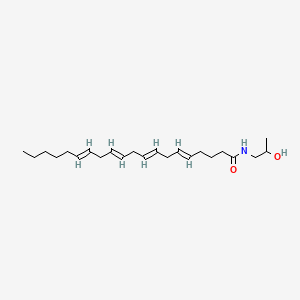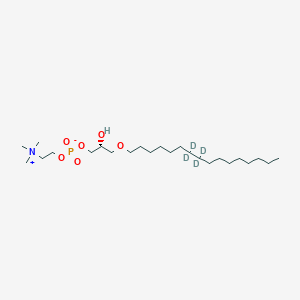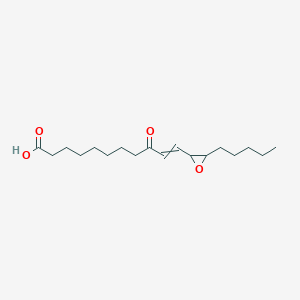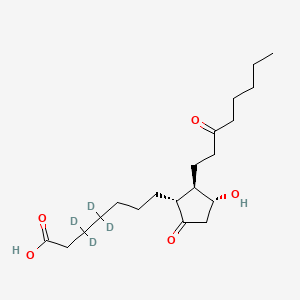![molecular formula C23H37NO3 B10767539 2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid](/img/structure/B10767539.png)
2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid is a complex organic compound characterized by its long chain of carbon atoms and multiple double bonds. This compound is a derivative of arachidonic acid, which is a polyunsaturated omega-6 fatty acid. It is known for its significant role in various biochemical processes, particularly in the formation of signaling molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid typically involves the esterification of arachidonic acid with an appropriate amino acid derivative. The reaction is usually carried out under mild conditions to preserve the integrity of the multiple double bonds present in the molecule. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms capable of producing high yields of arachidonic acid, which is then chemically modified to obtain the desired product. This method ensures a sustainable and efficient production process.
化学反応の分析
Types of Reactions
2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives, which are important in biological signaling.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s properties.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as acyl chlorides and anhydrides are used for substitution reactions involving the amino group.
Major Products Formed
The major products formed from these reactions include various hydroxylated and epoxidized derivatives, which have significant biological activities.
科学的研究の応用
2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound plays a crucial role in the study of cell signaling pathways and inflammatory responses.
Medicine: It is investigated for its potential therapeutic effects in treating inflammatory diseases and metabolic disorders.
Industry: The compound is used in the production of specialized biochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid involves its conversion into various bioactive lipids that act as signaling molecules. These molecules interact with specific receptors on cell membranes, triggering a cascade of intracellular events that regulate inflammation, immune responses, and other physiological processes. The compound’s molecular targets include cyclooxygenases and lipoxygenases, which are enzymes involved in the metabolism of arachidonic acid.
類似化合物との比較
Similar Compounds
Arachidonic Acid: The parent compound of 2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid, known for its role in the biosynthesis of prostaglandins and leukotrienes.
Eicosapentaenoic Acid: Another polyunsaturated fatty acid with similar structural features but different biological activities.
Docosahexaenoic Acid: A long-chain polyunsaturated fatty acid with significant roles in brain function and development.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of biochemical reactions and signaling pathways. Its ability to form various bioactive derivatives makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C23H37NO3 |
|---|---|
分子量 |
375.5 g/mol |
IUPAC名 |
2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(25)24-21(2)23(26)27/h7-8,10-11,13-14,16-17,21H,3-6,9,12,15,18-20H2,1-2H3,(H,24,25)(H,26,27)/b8-7-,11-10-,14-13-,17-16- |
InChIキー |
ZECSOKFEQQDUCP-ZKWNWVNESA-N |
異性体SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC(C)C(=O)O |
正規SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


